1-(morpholin-4-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
1-(morpholin-4-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a morpholine ring, a piperazine linker, and a pyridazine-pyrazole hybrid scaffold. The pyridazine-pyrazole system is a pharmacophore commonly associated with kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c25-17(23-10-12-26-13-11-23)14-21-6-8-22(9-7-21)15-2-3-16(20-19-15)24-5-1-4-18-24/h1-5H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPYDBRISJOXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(1H-indol-1-yl)ethan-1-one (BG16105)
- Structure : Replaces the pyrazole group with imidazole and introduces an indole ring.
- Molecular Formula : C₂₁H₂₁N₇O.
- Key Differences : The indole moiety may enhance π-π stacking interactions with hydrophobic binding pockets, while imidazole offers distinct hydrogen-bonding capabilities compared to pyrazole.
- Implications: Improved binding affinity in kinase inhibition assays, as imidazole is a stronger hydrogen-bond donor .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69/RTC193)
- Structure: Shares the pyrazole-piperazine core but includes a trifluoromethylphenyl group and a butanone chain.
- Molecular Formula : C₁₈H₂₀F₃N₅O.
- Synthesis : Prepared via HOBt/TBTU-mediated coupling, achieving 93% yield .
Piperazine-Based Compounds with Therapeutic Activity
1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one (WHO Compound)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
- Structure : Substitutes pyridazine with benzotriazole and adds a fluorophenyl group.
- Implications : The benzotriazole moiety may confer antioxidant properties, while the fluorophenyl group enhances bioavailability via reduced CYP450 metabolism .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : Piperazine-linked compounds demonstrate adaptability in binding diverse targets, with substituents like trifluoromethylphenyl (MK69) or dioxolane (WHO compound) fine-tuning pharmacokinetics .
- Electron-Deficient Moieties : Pyridazine-pyrazole and benzotriazole systems exhibit strong electron-withdrawing effects, enhancing interactions with catalytic lysine residues in kinases .
- Metabolic Stability : Morpholine and fluorinated groups (e.g., in MK69) reduce oxidative metabolism, extending half-life in vivo .
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